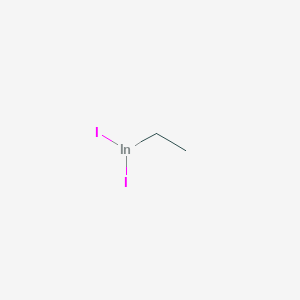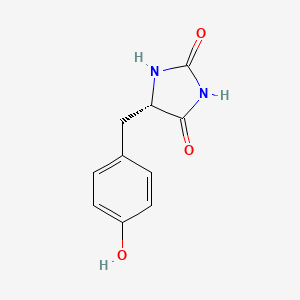
(5s)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5s)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5s)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate imidazolidine precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxybenzyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the imidazolidine ring or the benzyl group, potentially yielding reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, could occur at various positions on the benzyl or imidazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications, possibly as a drug candidate for specific diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for (5s)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzyl group might play a crucial role in binding to these targets, while the imidazolidine ring could influence the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5s)-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
- (5s)-5-(4-Methoxybenzyl)imidazolidine-2,4-dione
- (5s)-5-(4-Chlorobenzyl)imidazolidine-2,4-dione
Uniqueness
(5s)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is unique due to the presence of the hydroxybenzyl group, which can impart specific biological activities and chemical reactivity. This makes it distinct from other similar compounds that may have different substituents on the benzyl group.
Propriétés
Numéro CAS |
40856-79-9 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
(5S)-5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)/t8-/m0/s1 |
Clé InChI |
GLLIXWMNULCIKR-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@H]2C(=O)NC(=O)N2)O |
SMILES canonique |
C1=CC(=CC=C1CC2C(=O)NC(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


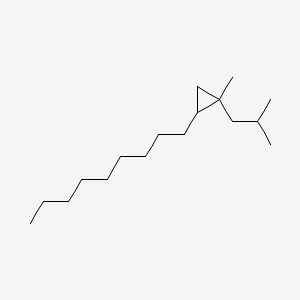

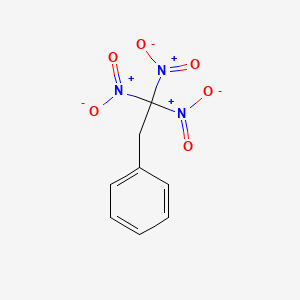
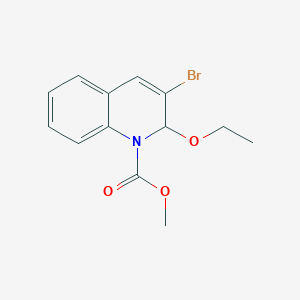

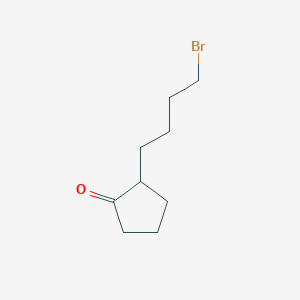
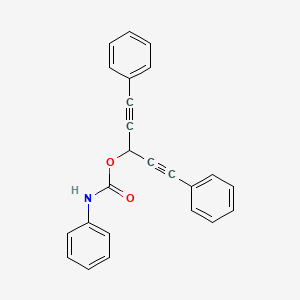
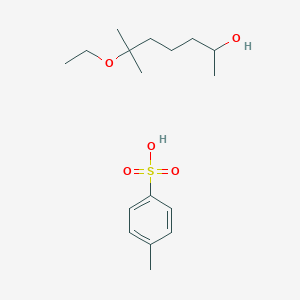
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)

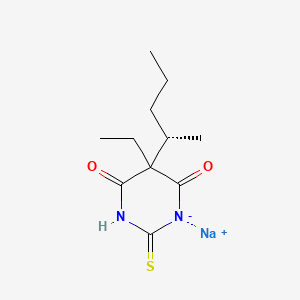
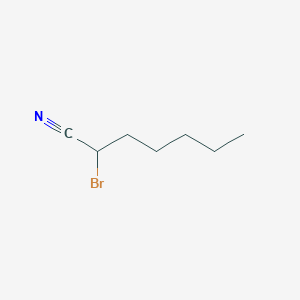
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
